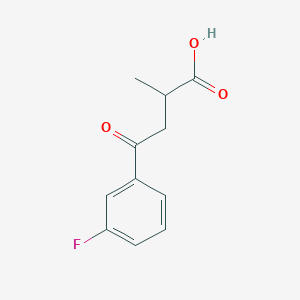

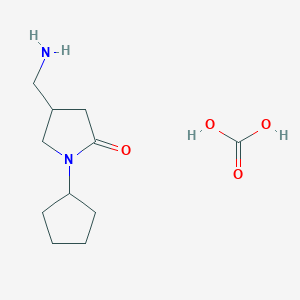

环丙基(3-((5-甲基吡啶-2-基)氧基)吡咯烷-1-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cyclopropyl(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is a compound that likely exhibits interesting chemical properties due to the presence of a cyclopropyl group and a pyrrolidine ring. While the specific compound is not directly studied in the provided papers, insights can be drawn from related research on cyclopropane derivatives and pyrrolidine compounds.

Synthesis Analysis

The synthesis of related cyclopropyl-containing compounds has been explored in the literature. For instance, cyclopropyl methanols have been used as starting materials in the presence of gold and silver catalysts to produce pyrrolidine derivatives through a tandem amination/ring expansion process . This method demonstrates the reactivity of cyclopropyl methanols and their potential in constructing complex molecules like pyrrolidines, which could be relevant for synthesizing the compound .

Molecular Structure Analysis

The molecular structure of compounds similar to Cyclopropyl(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone has been determined using X-ray diffraction (XRD) techniques. For example, a related compound with a methoxyphenyl and pyridyl moiety was characterized and found to crystallize in the monoclinic space group, with specific cell parameters and exhibiting intermolecular hydrogen bonding . This suggests that Cyclopropyl(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone could also form specific intermolecular interactions, influencing its crystalline structure and stability.

Chemical Reactions Analysis

Cyclopropane-containing compounds are known to undergo various chemical reactions. The mechanism of inhibition of methanol dehydrogenase by cyclopropane-derived inhibitors has been studied, revealing that these compounds can act as mechanism-based inhibitors. The inactivation process involves a concerted proton abstraction and rearrangement, leading to the addition of a cyclopropoxy anion to an electrophilic center . This information could be pertinent when considering the reactivity of the cyclopropyl group in Cyclopropyl(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone under similar conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropyl and pyrrolidine derivatives can be inferred from their structural characteristics. The presence of a cyclopropyl group can impart strain and reactivity, while the pyrrolidine ring could contribute to the basicity and nucleophilicity of the compound. The intermolecular interactions, such as hydrogen bonding observed in related compounds , could affect the solubility, melting point, and other physical properties of Cyclopropyl(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone.

科学研究应用

Inhibition of Methanol Dehydrogenase

Cyclopropane-derived inhibitors, including cyclopropyl compounds, have been studied for their mechanism of inhibition of methanol dehydrogenase (MDH). Research by Frank et al. (1989) demonstrated that cyclopropanol-inactivated MDH leads to the formation of a C5 3-propanal adduct of PQQ (pyrroloquinoline quinone), suggesting a mechanism for inactivation that does not involve free radical formation. This study provides insights into the specific inhibition of a type of quinoprotein alcohol dehydrogenase by cyclopropane derivatives.

Biological Evaluation as NMDA Receptor Antagonists

The synthesis and biological evaluation of cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid (AP5) were explored as competitive antagonists for the N-methyl-D-aspartate (NMDA) receptor. Dappen et al. (2010) found that these analogues showed selective antagonism of the NMDA receptor, although their potency was lower than certain other compounds (Dappen et al., 2010). This research highlights the potential of cyclopropyl compounds in modulating neurotransmitter systems.

Antibacterial Activity of Fluoronaphthyridines

A study by Bouzard et al. (1992) on fluoronaphthyridines, which include cycloalkylamino groups like cyclopropyl, revealed their significant antibacterial activities. The research showed that certain substitutions enhanced both in vitro and in vivo activity, with specific compounds identified as promising candidates for therapeutic agents (Bouzard et al., 1992).

Anticancer and Antimicrobial Properties

Katariya et al. (2021) synthesized and evaluated compounds incorporating cyclopropyl analogues for their anticancer and antimicrobial activities. The study revealed that certain compounds exhibited high potency against cancer cell lines and performed well against pathogenic strains, suggesting their utility in overcoming drug resistance in microbes (Katariya et al., 2021).

Antimicrobial Activity of Cyclopropyl Derivatives

Hublikar et al. (2019) investigated novel cyclopropyl derivatives for their antimicrobial activities. The study showed that these compounds, particularly those with a methoxy group, exhibited significant antibacterial and antifungal activities, underscoring their potential as antimicrobial agents (Hublikar et al., 2019).

Role in P2X7 Antagonist Development

Chrovian et al. (2018) developed novel P2X7 antagonists, including cyclopropyl-containing compounds, which were effective in receptor occupancy and showed promise in preclinical trials for the treatment of mood disorders (Chrovian et al., 2018).

属性

IUPAC Name |

cyclopropyl-[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-10-2-5-13(15-8-10)18-12-6-7-16(9-12)14(17)11-3-4-11/h2,5,8,11-12H,3-4,6-7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFJFIOQVZYHQRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)OC2CCN(C2)C(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopropyl(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[6-(4-Imidazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2530258.png)

![4-Chloro-2-cyclopropyl-6-methylthieno[2,3-d]pyrimidine](/img/structure/B2530261.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2530266.png)